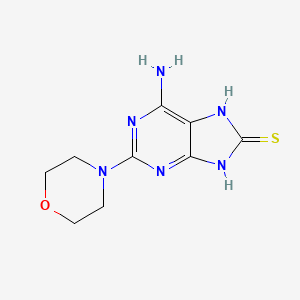
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione is a compound with a molecular formula of C9H12N6OS It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione typically involves the reaction of appropriate purine derivatives with morpholine and other reagents under controlled conditions. One common method includes the use of Buchwald–Hartwig amination, which involves the coupling of aryl halides with amines in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout and related conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Topiroxostat: A newer xanthine oxidase inhibitor with improved efficacy and safety profiles.
Uniqueness
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione is unique due to its specific structural features, such as the presence of a morpholine ring and a thione group. These features may contribute to its distinct binding properties and biological activities compared to other xanthine oxidase inhibitors.
Propriétés
Numéro CAS |
90563-38-5 |
|---|---|
Formule moléculaire |
C9H12N6OS |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
6-amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C9H12N6OS/c10-6-5-7(14-9(17)11-5)13-8(12-6)15-1-3-16-4-2-15/h1-4H2,(H4,10,11,12,13,14,17) |
Clé InChI |
XBKGMWDKWHJYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=C3C(=N2)NC(=S)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


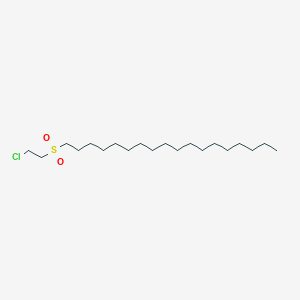
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
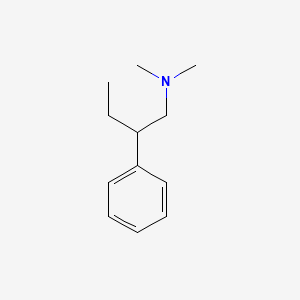

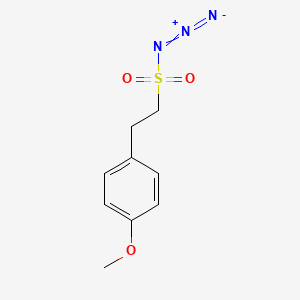
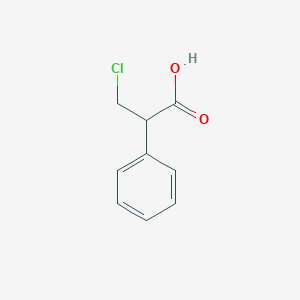
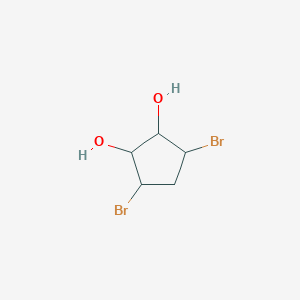

![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)
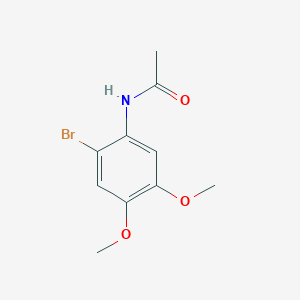
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)
